

# Application Notes and Protocols: Synthesis of a PROTAC Using Thalidomide-NH-C8-NH2

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Compound of Interest		
Compound Name:	Thalidomide-NH-C8-NH2	
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This document provides a detailed protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing the commercially available E3 ligase ligand-linker conjugate, **Thalidomide-NH-C8-NH2**. The protocol is exemplified by the synthesis of a PROTAC targeting the SHP2 protein, a key node in the RAS/MAPK signaling pathway.[1][2][3][4][5]

## Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome. Thalidomide and its analogs are widely used as E3 ligase ligands that recruit Cereblon (CRBN).[1][2]

### **Overview of the Synthesis**

The synthesis of a PROTAC using **Thalidomide-NH-C8-NH2** typically involves a standard amide bond formation. The terminal primary amine of the C8 linker on the thalidomide moiety is coupled with a carboxylic acid group present on the ligand targeting the protein of interest. This reaction is generally facilitated by a peptide coupling reagent.

## **Synthesis of a SHP2-Targeting PROTAC**



This protocol describes the synthesis of a PROTAC targeting the non-receptor protein tyrosine phosphatase SHP2, implicated in various cancers. The synthesis involves the coupling of **Thalidomide-NH-C8-NH2** with a known SHP2 inhibitor possessing a carboxylic acid handle.

### **Quantitative Data Summary**

While a specific PROTAC utilizing the **Thalidomide-NH-C8-NH2** linker has not been explicitly reported in the searched literature, the following table provides representative data for thalidomide-based SHP2 PROTACs with similar linker architectures. This data can serve as a benchmark for the expected potency of the synthesized PROTAC.

PROTAC ID	E3 Ligase Ligand	Linker Type	Target Protein	DC50 (nM)	Dmax (%)	Cell Line
ZB-S-29	Thalidomid e	PEG/Alkyl	SHP2	6.02	>95%	Various cancer cell lines
SP4	Pomalidom ide	PEG	SHP2	Significantl y potent	-	HeLa

Caption: Representative quantitative data for thalidomide-based SHP2 PROTACs.[2][5]

## Experimental Protocol: Synthesis of a SHP2-Targeting PROTAC

## **Materials and Reagents**

- Thalidomide-NH-C8-NH2
- SHP2 inhibitor with a terminal carboxylic acid (e.g., a derivative of SHP099)
- N,N-Diisopropylethylamine (DIPEA)
- (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent
- Anhydrous N,N-Dimethylformamide (DMF)



- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., DCM/Methanol gradient)
- High-performance liquid chromatography (HPLC) for purification
- Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

#### **Reaction Procedure**

- Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the SHP2 inhibitor with a carboxylic acid (1.0 eq) in anhydrous DMF.
- Activation: To the solution, add DIPEA (3.0 eq) and the peptide coupling reagent (e.g., PyBOP, 1.2 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
- Coupling: Add a solution of Thalidomide-NH-C8-NH2 (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
- Work-up:
  - Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
  - Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.



 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

#### • Purification:

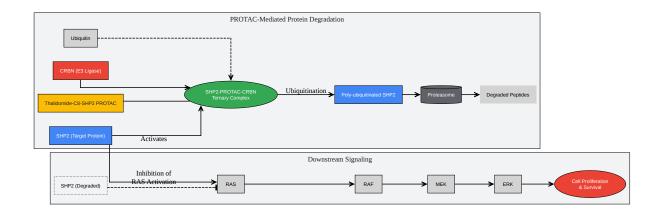
- Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired PROTAC.
- For higher purity, the product can be further purified by preparative reverse-phase HPLC.

#### Characterization:

 Confirm the identity and purity of the final PROTAC product by mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).

## Mandatory Visualizations Signaling Pathway



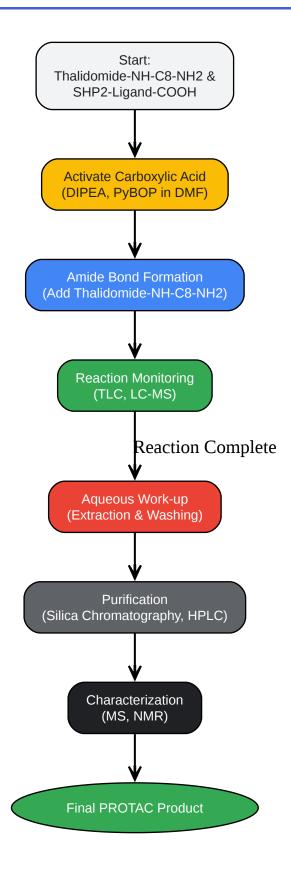


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Caption: Mechanism of SHP2 degradation by a thalidomide-based PROTAC and its effect on the RAS/MAPK signaling pathway.

## **Experimental Workflow**





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Caption: A generalized workflow for the synthesis and purification of a PROTAC using **Thalidomide-NH-C8-NH2**.

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